5-(Chloromethyl)-3-(3-phenoxypyridin-4-yl)-1,2,4-oxadiazole
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Overview
Description
5-(Chloromethyl)-3-(3-phenoxypyridin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(3-phenoxypyridin-4-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloromethyl group: This step often involves chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst.
Attachment of the phenoxypyridinyl group: This can be done through nucleophilic substitution reactions where the phenoxypyridinyl moiety is introduced to the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(3-phenoxypyridin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxadiazole ring.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a wide range of derivatives with different functional groups.
Scientific Research Applications
5-(Chloromethyl)-3-(3-phenoxypyridin-4-yl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(3-phenoxypyridin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The phenoxypyridinyl moiety may also interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-3-(4-phenoxypyridin-2-yl)-1,2,4-oxadiazole
- 5-(Chloromethyl)-3-(3-phenoxypyridin-2-yl)-1,2,4-oxadiazole
- 5-(Chloromethyl)-3-(3-phenoxypyridin-5-yl)-1,2,4-oxadiazole
Uniqueness
5-(Chloromethyl)-3-(3-phenoxypyridin-4-yl)-1,2,4-oxadiazole is unique due to the specific positioning of the phenoxypyridinyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Properties
IUPAC Name |
5-(chloromethyl)-3-(3-phenoxypyridin-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-8-13-17-14(18-20-13)11-6-7-16-9-12(11)19-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBABBHFLWCTJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CN=C2)C3=NOC(=N3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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